N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
Description
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a boronic ester-containing sulfonamide derivative. Its structure features a meta-substituted phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane group (a pinacol boronic ester) and an ethanesulfonamide substituent. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are critical in pharmaceuticals and materials science .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-9-7-8-11(10-12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVOWCSWASNGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide, also known by its CAS number 1469930-90-2, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula: C14H22BNO4S
- Molecular Weight: 311.21 g/mol
- IUPAC Name: N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
- CAS Number: 1469930-90-2
- Purity: ≥95%
The biological activity of this compound is primarily attributed to its interaction with microtubules. Microtubules are critical components of the cytoskeleton and are involved in various cellular processes including mitosis and intracellular transport. The compound is believed to stabilize microtubules, which can lead to inhibition of cell division in rapidly proliferating cells such as cancer cells.
In Vitro Studies
In vitro studies have demonstrated that compounds targeting microtubule dynamics can exhibit significant anti-cancer properties. For instance, research indicates that microtubule-stabilizing agents can lead to apoptosis in cancer cell lines by disrupting normal mitotic processes .
Cancer Treatment
Given its mechanism of action on microtubules, this compound has potential applications in oncology. Compounds that stabilize microtubules are currently being explored for their ability to treat various cancers by inducing cell cycle arrest and apoptosis.
Neuroparasitic Infections
Research has also pointed towards the potential use of this compound in treating neuroparasitic infections. The ability of certain microtubule-stabilizing agents to penetrate the blood-brain barrier makes them suitable candidates for treating diseases like African trypanosomiasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
Scientific Research Applications
Medicinal Chemistry
Anticancer Applications
Research indicates that compounds with dioxaborolane moieties exhibit promising anticancer activities. The incorporation of the tetramethyl-1,3,2-dioxaborolan group enhances the compound's ability to inhibit specific cancer cell lines. Studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The specific structure of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide may enhance its efficacy against various bacterial strains. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria due to its unique mechanism of action .
Material Science
Polymer Chemistry
The compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its ability to form stable complexes with metals makes it suitable for applications in developing advanced materials such as drug delivery systems and smart materials that respond to environmental stimuli .
Nanotechnology
In nanotechnology, the dioxaborolane unit can be utilized in the preparation of boron-containing nanoparticles. These nanoparticles have potential applications in targeted drug delivery and imaging due to their biocompatibility and ability to be functionalized with various biological molecules .
Synthetic Intermediate
Building Block for Drug Synthesis
this compound can act as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in synthesizing more complex molecules for pharmaceutical development .
Case Studies
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 1422655-38-6):
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide (CAS 1256359-12-2):
Functional Group Variations
- N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 480424-98-4): Replaces sulfonamide with propanamide.
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6):
- 2-(Diethylamino)-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide (CAS 756520-98-6): Adds a diethylaminoethyl chain to the sulfonamide. Enhanced basicity and solubility due to the tertiary amine, suitable for pH-dependent drug delivery .
Physicochemical and Reactivity Comparison
Q & A
Q. What are the standard synthetic routes for preparing N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Introduction of the boronate ester : A phenylboronic acid pinacol ester is prepared by reacting 3-aminophenylboronic acid with pinacol under dehydrating conditions. This step often employs Suzuki-Miyaura coupling precursors (e.g., aryl halides and boron reagents) .
Sulfonamide formation : The amine group on the phenyl ring is reacted with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the tetramethyl-dioxaborolane (δ ~1.3 ppm for methyl groups) and sulfonamide (δ ~3.2–3.5 ppm for –SO–CH–) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]) and fragmentation pattern .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , forming biaryl or heteroaryl structures. The sulfonamide group can act as a directing group in C–H functionalization or as a pharmacophore in medicinal chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?
- Methodological Answer :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) are effective, but air-stable precatalysts like Pd(OAc) with SPhos ligand reduce side reactions .
- Solvent System : Use toluene/ethanol/water (4:1:1) with NaCO as base. Microwave-assisted heating (100°C, 30 min) improves yields for electron-deficient aryl partners.
- Troubleshooting : If coupling efficiency is low, pre-activate the boronate ester with KF or CsCO to enhance transmetallation .
Q. What analytical challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : The sulfonamide group can form strong hydrogen bonds, leading to disordered crystals. Slow evaporation from a DCM/hexane mixture at 4°C improves crystal quality.
- X-ray Diffraction (XRD) : SHELX software is used for structure refinement. Disordered boron-oxygen bonds require constraints (e.g., DFIX for B–O distances) during refinement .
Q. How do electronic effects of the sulfonamide substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The sulfonamide group deactivates the aryl ring, slowing oxidative addition of aryl halides. Use electron-rich phosphine ligands (e.g., XPhos) to stabilize Pd intermediates.
- Competitive Coordination : The sulfonamide’s –SO– group may coordinate Pd, causing catalyst poisoning. Adding 1,2-diols (e.g., ethylene glycol) as additives mitigates this .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Rotameric interconversion of the sulfonamide group at room temperature can cause peak broadening. Acquire H NMR at elevated temperatures (e.g., 60°C in DMSO-d) to coalesce signals.
- Impurity Analysis : Use B NMR to confirm boronate ester integrity (δ ~30 ppm for sp-hybridized boron) and rule out hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
